molecular formula C24H27N3O4 B357951 N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide CAS No. 879475-41-9

N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B357951
CAS No.: 879475-41-9
M. Wt: 421.5g/mol
InChI Key: SMTIOULLDQHSKM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexane ring, a quinazolinone moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Moiety: This step involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone ring.

    Attachment of the Cyclohexane Ring: The cyclohexane ring is introduced through a Friedel-Crafts acylation reaction, where cyclohexanecarboxylic acid is reacted with the quinazolinone intermediate.

    Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the cyclohexane ring via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the quinazolinone moiety, converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide: has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone moiety is known to inhibit certain enzymes, while the dimethoxyphenyl group can modulate receptor activity. These interactions lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide: can be compared with other quinazolinone derivatives and cyclohexane carboxamides.

    Uniqueness: The presence of both the quinazolinone and dimethoxyphenyl groups in a single molecule is unique, providing a combination of properties not found in other similar compounds.

List of Similar Compounds

  • This compound
  • This compound

Properties

CAS No.

879475-41-9

Molecular Formula

C24H27N3O4

Molecular Weight

421.5g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H27N3O4/c1-30-19-11-18(12-20(13-19)31-2)26-23(28)17-9-7-16(8-10-17)14-27-15-25-22-6-4-3-5-21(22)24(27)29/h3-6,11-13,15-17H,7-10,14H2,1-2H3,(H,26,28)

InChI Key

SMTIOULLDQHSKM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)OC

Origin of Product

United States

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